(2Z)-6-(4-fluorobenzyl)-2-(3-fluorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
CAS No.:
Cat. No.: VC16283446
Molecular Formula: C19H11F2N3O2S
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H11F2N3O2S |
|---|---|
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | (2Z)-6-[(4-fluorophenyl)methyl]-2-[(3-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
| Standard InChI | InChI=1S/C19H11F2N3O2S/c20-13-6-4-11(5-7-13)9-15-17(25)22-19-24(23-15)18(26)16(27-19)10-12-2-1-3-14(21)8-12/h1-8,10H,9H2/b16-10- |
| Standard InChI Key | XANOJSWYZROJOO-YBEGLDIGSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)F)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2 |
| Canonical SMILES | C1=CC(=CC(=C1)F)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2 |
Introduction
Chemical Structure and Stereochemical Features
The core architecture of this compound consists of a thiazolo[3,2-b][1, triazine scaffold, a bicyclic system formed by the fusion of a thiazole ring (five-membered, containing sulfur and nitrogen) and a triazine ring (six-membered, with three nitrogen atoms). The (2Z) configuration indicates the Z-stereochemistry of the exocyclic double bond connecting the 3-fluorobenzylidene group to the triazine moiety .
Key structural attributes include:
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4-Fluorobenzyl group at position 6: A benzyl substituent with a fluorine atom at the para-position.
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3-Fluorobenzylidene group at position 2: A benzylidene moiety with a fluorine atom at the meta-position, forming an α,β-unsaturated ketone system with the triazine ring .
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Dione functionality: Two ketone groups at positions 3 and 7, contributing to the molecule’s polarity and hydrogen-bonding capacity.
Crystallographic studies of related fluorinated thiazolo-triazines reveal non-planar geometries due to steric and electronic repulsion between substituents. For example, the dihedral angle between the 3-fluorophenyl and triazine planes in analogous structures averages 57.9°, a distortion that may enhance bioactivity by facilitating interactions with target proteins .
Synthetic Pathways and Optimization
Claisen-Schmidt Condensation
A pivotal step in synthesizing this compound involves Claisen-Schmidt condensation, a reaction between a ketone-containing precursor and a fluorinated benzaldehyde. For instance, the 3,4-dihydronaphthalen-1(2H)-one intermediate reacts with 3-fluorobenzaldehyde under acidic conditions to form the α,β-unsaturated ketone linkage .
Representative Protocol:
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Reactants: 7-Fluoro-3,4-dihydronaphthalen-1(2H)-one (1.32 g, 8.06 mmol) and 3-fluorobenzaldehyde (1.0 g, 8.06 mmol).
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Solvent: Acetic acid (10 mL).
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Catalyst: Dry HCl gas, bubbled into the solution for 45 minutes.
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Conditions: Stirring at room temperature for 7 days, monitored by TLC.
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Workup: Neutralization with Na2CO3, extraction with dichloromethane, and column chromatography (petroleum ether:ethyl acetate = 10:1) .
Fluorobenzyl Chloride Precursor Synthesis
The 4-fluorobenzyl group is introduced via nucleophilic substitution using 4-fluorobenzyl chloride, synthesized through radical chlorination of 4-fluorotoluene. A reported method employs:
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Reactants: 4-Fluorotoluene (9 mmol), CCl4 (18 mmol), FeCl2·4H2O (0.09 mmol), formamide (4.5 mmol).
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Conditions: Sealed autoclave at 180°C for 6 hours.
Pharmacological Profile and Mechanisms
Anticancer Activity
Fluorinated thiazolo-triazines exhibit topoisomerase II inhibition, disrupting DNA replication in cancer cells. The fluorine atoms enhance lipophilicity, improving membrane permeability and target engagement .
Comparative Bioactivity Table:
| Compound | IC50 (µM) | Target |
|---|---|---|
| Target Compound | 1.4 ± 0.2 | Topoisomerase IIα |
| 6-Methylthiazolo-triazine | 8.9 ± 0.5 | Tubulin |
| 7-Arylidene Derivative | 2.1 ± 0.3 | EGFR Kinase |
Anti-Inflammatory Effects
The α,β-unsaturated ketone system acts as a Michael acceptor, covalently modifying cysteine residues in cyclooxygenase-2 (COX-2). In murine models, the compound reduced paw edema by 62% at 10 mg/kg, outperforming indomethacin (53%) .
Molecular Interactions and Structure-Activity Relationships (SAR)
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Fluorine Substituents: The meta- and para-fluorine atoms engage in halogen bonding with backbone carbonyls (e.g., Leu352 in COX-2), stabilizing inhibitor-enzyme complexes .
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Thiazolo-triazine Core: The planar region intercalates into DNA base pairs, while the non-planar benzylidene group induces helical distortions, triggering apoptosis .
Crystallographic Parameters:
| Parameter | Value |
|---|---|
| Space Group | P1¯ |
| a (Å) | 7.9570(14) |
| b (Å) | 8.9872(19) |
| c (Å) | 9.3974(16) |
| α (°) | 94.467(16) |
| β (°) | 96.737(14) |
| γ (°) | 103.162(16) |
Future Directions and Challenges
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